molecular formula C10H12N2O2S B8331984 3-(isopropylsulfonyl)-1H-indazole

3-(isopropylsulfonyl)-1H-indazole

Cat. No.: B8331984
M. Wt: 224.28 g/mol
InChI Key: PGGVQRQBABCNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Isopropylsulfonyl)-1H-indazole is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry. The indazole core is recognized as a privileged scaffold in drug discovery due to its widespread presence in compounds with significant biological activity . Researchers value this heterocycle for its potential in designing molecules that interact with various kinase targets, which are crucial in pathways for diseases like cancer . Indazole-based compounds have shown promising results as inhibitors for targets such as VEGFR-2, FGFR, and MAPK1, making them a focus in the development of new therapeutic agents . The structural motif of the indazole ring is found in several FDA-approved drugs and clinical trial candidates, underscoring its importance in pharmaceutical development . The specific sulfonamide functional group in this compound is a common bioisostere that can enhance a molecule's physicochemical properties and its ability to form key interactions with biological targets . This product is intended for use as a building block in the synthesis of more complex molecules for investigative purposes. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

3-propan-2-ylsulfonyl-2H-indazole

InChI

InChI=1S/C10H12N2O2S/c1-7(2)15(13,14)10-8-5-3-4-6-9(8)11-12-10/h3-7H,1-2H3,(H,11,12)

InChI Key

PGGVQRQBABCNHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=C2C=CC=CC2=NN1

Origin of Product

United States

The Indazole Heterocyclic Scaffold: a Cornerstone in Medicinal Chemistry

The indazole nucleus is a versatile and highly valued structural motif in the realms of chemical biology and drug discovery. researchgate.netaustinpublishinggroup.com Its unique chemical properties and the ability of its nitrogen atoms to form crucial hydrogen bonds allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. pnrjournal.com While relatively rare in nature, synthetic indazole derivatives have demonstrated significant therapeutic potential across numerous disease areas. austinpublishinggroup.comnih.gov

The significance of the indazole scaffold is underscored by its presence in several FDA-approved drugs. rsc.orgrsc.org These include agents for cancer treatment, such as Niraparib and Pazopanib, the anti-emetic drug Granisetron used in chemotherapy, and Lonidamine for brain tumor therapy. pnrjournal.comnih.gov The demonstrated success of these molecules has spurred extensive research into novel indazole derivatives.

The biological activities attributed to the indazole core are diverse, as highlighted in the table below.

Biological ActivityTherapeutic AreaExample Compounds/Derivatives
Anticancer / AntitumorOncologyPazopanib, Niraparib, Axitinib, Entrectinib, Linifanib pnrjournal.comnih.govrsc.orgnih.gov
Anti-inflammatoryInflammationBenzydamine pnrjournal.com
AntiemeticSupportive Care in CancerGranisetron pnrjournal.com
AntifungalInfectious DiseasesIndazole derivatives showing antifungal properties have been reported. nih.govnih.gov
AntibacterialInfectious DiseasesVarious indazole derivatives have been synthesized and tested for antibacterial activity. nih.govnih.gov
Anti-HIVVirologyResearch has explored indazole-based compounds as potential anti-HIV agents. nih.govnih.gov
Kinase InhibitionOncology, InflammationA significant number of indazole derivatives are designed as kinase inhibitors (e.g., FGFR, VEGFR-2). rsc.orgnih.gov
Glucagon Receptor AntagonismMetabolic DisordersNovel indazole derivatives have been developed for potential treatment of type II diabetes. nih.gov

This table is generated from data found in the cited research articles.

This wide range of activities makes the indazole scaffold a fertile ground for the development of new therapeutic agents. researchgate.net Researchers continue to explore its potential by introducing various functional groups to modulate its physicochemical properties and biological effects. nih.gov

Sulfonyl Containing Indazole Derivatives in Academic Inquiry

The incorporation of a sulfonyl or sulfonamide group into the indazole scaffold is a common strategy in medicinal chemistry to create new derivatives with potentially enhanced or novel biological activities. acs.orgresearchgate.net The sulfonamide moiety, in particular, is a well-known pharmacophore that can act as a hydrogen bond donor and acceptor, influencing the compound's binding affinity to target proteins. nih.gov

Research into sulfonyl-containing indazoles has yielded compounds with interesting pharmacological profiles. For example, a series of indazole arylsulfonamides were synthesized and evaluated as allosteric antagonists for the CC-Chemokine Receptor 4 (CCR4), a target relevant to inflammatory diseases. acs.org In the field of oncology, the introduction of a sulfonamide group has been shown to enhance the activity of certain kinase inhibitors. nih.gov One study reported that an indazole–pyrimidine-based derivative with a sulfonamide group exhibited potent inhibitory activity against VEGFR-2, a key target in angiogenesis. nih.gov

The position and nature of the sulfonyl-containing substituent can significantly impact the compound's structure-activity relationship (SAR). acs.orgresearchgate.net Studies have explored substitutions at various positions of the indazole ring, including the N1, C3, C5, and C6 positions, to optimize potency and pharmacokinetic properties. acs.org For instance, research on CCR4 antagonists found that the N3-position was best occupied by a 5-chlorothiophene-2-sulfonamide (B1586055) group. acs.org This highlights the modular nature of the indazole scaffold, which allows for systematic exploration and fine-tuning of its biological activity.

The Research Rationale for Investigating 3 Isopropylsulfonyl 1h Indazole

General Synthetic Strategies for 1H-Indazole Core Derivatives

The construction of the 1H-indazole ring system is a well-established area of heterocyclic chemistry, with numerous methods developed to achieve this structural motif. These strategies range from classical cyclization reactions to modern metal-catalyzed and C-H functionalization approaches. rsc.orgbeilstein-journals.orgchim.itorganic-chemistry.orgacs.orgnih.govacs.orgthieme-connect.comnih.govacs.orgthieme-connect.deresearchgate.net

Cyclization reactions are a foundational strategy for synthesizing the indazole core. These methods typically involve the formation of one or both rings of the bicyclic system from acyclic or monocyclic precursors.

Intramolecular Cyclization of Hydrazones : A common approach involves the cyclization of arylhydrazones. For instance, an electrochemical method facilitates the radical Csp²–H/N–H cyclization of arylhydrazones to yield 1H-indazoles. rsc.orgkfupm.edu.sa This process uses anodic oxidation and can be performed with simple, inexpensive electrodes. rsc.org Another prominent method is the intramolecular Ullmann-type reaction, where the hydrazone formed from a starting benzene (B151609) derivative undergoes a copper-mediated cyclization to give the 1H-indazole. thieme-connect.com

[3+2] Annulation Reactions : These reactions construct the five-membered pyrazole (B372694) ring onto a benzene precursor. One such method involves the [3+2] annulation of arynes and hydrazones. organic-chemistry.org Similarly, 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes can efficiently produce 3-substituted-1H-indazoles. organic-chemistry.org

Reductive Cyclization : The reductive cyclization of o-nitro-ketoximes is another viable pathway to the 1H-indazole scaffold. researchgate.net

N-N Bond-Forming Oxidative Cyclization : A robust protocol for synthesizing indazoles in all three tautomeric forms involves the N-N bond-forming oxidative cyclization of readily available 2-aminomethyl-phenylamines. organic-chemistry.orgacs.org

Table 1: Comparison of Selected Cyclization and Annulation Strategies for 1H-Indazole Synthesis
MethodStarting MaterialsKey Reagents/ConditionsAdvantagesReference(s)
Electrochemical CyclizationArylhydrazonesAnodic oxidation, HFIP (solvent)Operationally simple, uses inexpensive electrodes rsc.orgkfupm.edu.sa
Intramolecular Ullmann ReactionSubstituted benzene derivative, methyl hydrazineortho-directed lithiation, DMF, Copper catalystScalable, starts from inexpensive materials thieme-connect.com
[3+2] AnnulationArynes, N-tosylhydrazonesMild reaction conditionsGood yields for 3-substituted indazoles organic-chemistry.org
N-N Bond-Forming Oxidative Cyclization2-Aminomethyl-phenylaminesOxidizing agentAccess to all three tautomeric forms of indazole organic-chemistry.orgacs.org

Transition metal catalysis provides powerful and versatile tools for constructing the indazole scaffold, often with high efficiency and broad substrate scope. acs.orgnih.govthieme-connect.comacs.orgthieme-connect.de

Palladium-Catalyzed Reactions : Palladium catalysts are extensively used for intramolecular C-N bond formation. The cyclization of arylhydrazones derived from 2-bromoaldehydes and 2-bromoacetophenones can be achieved with good to high yields using a palladium catalyst like Pd(dba)₂ with chelating phosphine (B1218219) ligands such as rac-BINAP or DPEphos. acs.org Another approach is the reaction of 2-bromobenzaldehydes with arylhydrazines, catalyzed by palladium complexes with ligands like dppf, to afford 1-aryl-1H-indazoles. nih.gov The Suzuki-Miyaura cross-coupling is another effective palladium-catalyzed method for forming C-C bonds to build up the indazole system. rsc.orgmdpi.com

Copper-Catalyzed Reactions : Copper catalysts are crucial for various indazole syntheses. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) uses a copper catalyst to form both C-N and N-N bonds, yielding 2H-indazoles. nih.govacs.org This method is noted for its broad substrate scope and tolerance of various functional groups. acs.org Copper-catalyzed intramolecular N-arylation of o-chlorinated arylhydrazones also provides a convenient route to N-substituted-1H-indazoles. beilstein-journals.org Furthermore, copper-catalyzed cascade reactions of sulfonyl hydrazides with 1,3-enynes have been developed for the direct synthesis of benzo[f]indazoles. acs.orgacs.org

Table 2: Overview of Metal-Catalyzed Reactions for Indazole Synthesis
Catalyst SystemReaction TypeStarting MaterialsKey FeaturesReference(s)
Pd(dba)₂ / rac-BINAPIntramolecular AminationArylhydrazones of 2-bromoaldehydesGood to high yields, use of preformed hydrazones is key acs.org
PdCl₂(dppf)Suzuki-Miyaura CouplingBromo-indazole carboxamide, boronic acidEfficient C-C bond formation rsc.org
CuI / TMEDAOne-Pot Three-Component2-bromobenzaldehydes, primary amines, NaN₃Forms C-N and N-N bonds sequentially acs.org
Cu₂O-NPOne-Pot Three-Component2-halo-benzaldehydes, amines, NaN₃Ligand-free conditions, green solvent (PEG 300) organic-chemistry.org
Rh(III) / Cu(II)C-H Activation/AnnulationEthyl benzimidates, nitrosobenzenesSequential C-H activation and intramolecular cascade annulation nih.gov

Modern synthetic methods increasingly rely on the direct functionalization of C-H bonds and oxidative cyclization, which offer more atom-economical and efficient pathways. beilstein-journals.orgacs.orgthieme-connect.de

Rhodium-Catalyzed C-H Functionalization : Rhodium(III) catalysts have enabled the synthesis of N-aryl-2H-indazoles through the C-H bond addition of azobenzenes to aldehydes, followed by a cyclative capture. nih.govacs.org This formal [4+1] annulation is highly functional group compatible. nih.gov

Silver-Mediated Oxidative C-H Amination : A silver(I)-mediated intramolecular oxidative C-H amination provides an efficient route to a variety of 3-substituted 1H-indazoles, which can be difficult to access through other methods. nih.govacs.org Mechanistic studies suggest this reaction proceeds via a single electron transfer (SET) pathway. nih.gov

Palladium-Catalyzed Oxidative Alkenylation : The direct C3-monoalkenylation of both (1H)- and (2H)-indazoles can be achieved using a Pd(OAc)₂ catalyst with Ag₂CO₃ as the oxidant. This method has been applied to the total synthesis of the drug candidate gamendazole. nih.gov

Approaches for Introducing the Sulfonyl Moiety at the 3-Position of 1H-Indazole

Once the indazole core is formed, or from a pre-functionalized starting material, the next critical step is the regioselective introduction of the isopropylsulfonyl group at the C3 position.

Direct sulfonylation of the indazole C3 position is challenging. Therefore, the strategy often involves creating a reactive handle at this position first.

From 3-Haloindazoles : A common precursor is a 3-iodo or 3-bromo-indazole. These can be prepared through regioselective halogenation using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). chim.it The resulting 3-haloindazole can then undergo a cross-coupling reaction. For instance, a palladium-catalyzed Suzuki-Miyaura coupling of 3-iodo-1H-indazole with appropriate organoboronic acids is a well-established method for C3-functionalization. mdpi.com While not a direct sulfonylation, this highlights the utility of the 3-halo intermediate, which could potentially react with an isopropylsulfinate salt under copper or palladium catalysis to form the C-S bond.

Use of Sulfonyl Azoles : Sulfonyl azoles have been introduced as stable precursors for generating reactive intermediates. These can be used to prepare functionalized 3-substituted indazoles. nih.gov The strategy involves treating the sulfonyl azole with a Brønsted base or Lewis acid to generate a reactive indolenine intermediate, which can then react with various nucleophiles. nih.gov

Achieving regioselectivity at the C3 position is paramount for the synthesis of this compound. The lack of inherent nucleophilicity at C3 often requires specific strategies. chim.itacs.orgnih.gov

Halogenation : As mentioned, the introduction of a bromine or iodine atom at the C3 position is a key step for further functionalization via metal-catalyzed cross-coupling reactions. chim.it

Directed Metalation : Regioselective C3-zincation of N1-protected indazoles, followed by Negishi coupling, can introduce various aryl groups at the C3 position. chim.it A similar strategy involves lithiation followed by transmetalation.

Umpolung Strategy : A novel approach reverses the typical reactivity of the indazole ring. By using N-(benzoyloxy)indazoles as electrophiles in a copper-hydride catalyzed reaction, a highly C3-selective allylation can be achieved. acs.orgnih.govmit.edu This "umpolung" or polarity reversal strategy overcomes the challenge of low nucleophilicity at C3 and allows for the efficient installation of substituents with quaternary stereocenters at this position. acs.orgmit.edu This demonstrates a powerful concept for achieving unconventional regioselectivity in the functionalization of heterocyclic molecules. nih.gov


An in-depth examination of the synthetic strategies for creating this compound and its analogs reveals a variety of chemical methodologies. These approaches range from the construction and incorporation of the specific isopropylsulfonyl group to advanced techniques for diversifying the core indazole structure.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the specific interactions that stabilize the complex. For derivatives of 1H-indazole, molecular docking studies have been crucial in elucidating their binding modes with various protein targets.

For instance, in studies of indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key protein in tumor metastasis, molecular docking has revealed good binding efficiency within the active site of the protein. nih.gov Similarly, docking studies of arylsulfonyl indazole derivatives with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), another important target in cancer therapy, have confirmed their ability to bind effectively within the kinase pocket. nih.gov These simulations have identified key interactions, such as hydrogen bonds and π-π stacking, with specific amino acid residues like Ala866, Lys868, Glu885, Thr916, Glu917, and Phe918. nih.gov

The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, and docking studies have shown its ability to bind effectively with the hinge region of tyrosine kinases. nih.gov Furthermore, docking models have been used to guide the design of new inhibitors by predicting the impact of specific structural modifications. For example, the addition of an amino group at the 3-position of the indazole core was predicted to form a new hydrogen bond with the amide carbonyl of Cys95 in the ATP binding domain of ULK1, leading to a significant increase in inhibitory potency. nih.gov

Table 1: Key Molecular Docking Interactions of Indazole Derivatives
Target ProteinInteracting ResiduesType of InteractionReference
HIF-1αKey residues in active siteHydrogen bonding, good binding efficiency nih.gov
VEGFR2Ala866, Lys868, Glu885, Thr916, Glu917, Phe918Hydrogen bonds, π-π stacking, π-cation, hybrid interactions nih.gov
Tyrosine KinaseHinge regionHinge-binding nih.gov
ULK1Cys95, Lys46, Asn134, Tyr94Hydrogen bonding, π-stacking nih.gov
PLK4Glu-90, Cys-92, Phe-23Hydrogen bonds, π-π interactions nih.gov
IDO1Ferrous ion of heme, hydrophobic pockets A and BMetal coordination, hydrophobic interactions nih.gov
MDM2GLN72, HIS73Hydrogen bonding jocpr.com
PBRLEU43, GLN109, ILE141, LYS140, PHE23, LEU30Multiple binding interactions jocpr.com
HDAC2HIS 146, PHE 155, PHE 210, LEU 276Hydrogen bonding ajchem-a.com
COX-2Active site residuesSignificant binding researchgate.net
MMP-9, p53, β-catenin, Bcl-2, VEGFVariousHydrogen bonding, correct binding modes nih.gov

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its stability and the conformational changes that occur over time. These simulations are often used to validate the results of molecular docking and to assess the stability of the predicted binding poses.

For a potent indazole derivative targeting HIF-1α, MD simulations showed that the compound remained quite stable within the active site of the protein. nih.gov Similarly, MD simulations of imidazolo-triazole hydroxamic acid derivatives, which share structural similarities with indazole-based compounds, were used to determine the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and solvent accessible surface area (SASA), all of which indicated good interaction and stability between the ligand and the HDAC2 receptor. ajchem-a.com

In studies of 1H-indazole analogs as anti-inflammatory agents targeting the COX-2 enzyme, MD simulations indicated that the test compound was relatively stable in the active sites of the enzyme. researchgate.net Furthermore, Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) analysis, a method to calculate binding free energies from MD trajectories, demonstrated substantial binding affinities. researchgate.net MD simulations have also been employed to study the conformational stability of natural compounds from wild mushrooms targeting various bacterial proteins, where the stability of the ligand-protein complexes was justified by analyzing RMSD and RMSF. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By building mathematical models, QSAR can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules.

For indazole derivatives targeting HIF-1α, three-dimensional QSAR (3D-QSAR) studies have been performed to understand the structural features that influence their inhibitory potency. nih.gov Both field-based and Gaussian-based 3D-QSAR models were developed and validated using various statistical measures. nih.gov The steric and electrostatic maps generated from these models provided a structural framework for designing new inhibitors and understanding the variability in their activity. nih.gov

QSAR studies have also been applied to isothiazole (B42339) derivatives, which are structurally related to indazoles, to design new and selective inhibitors of the Hepatitis C virus (HCV) polymerase NS5B. nih.gov These studies involve the use of molecular descriptors and multilinear regression to build predictive models. nih.gov The applicability domain of these QSAR models is carefully assessed to ensure the reliability of their predictions. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD)

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors, acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target.

In the context of indazole derivatives as HIF-1α inhibitors, pharmacophore mapping generated a common five-point pharmacophore hypothesis (A₁D₂R₃R₄R₅_4) which, in combination with 3D-QSAR contour maps, can be used to design potent inhibitors. nih.gov Another study on 1,3,4-oxadiazole (B1194373) derivatives, which share some structural features with indazoles, developed a five-featured pharmacophore model (AAHHR_1) for designing tubulin polymerization inhibitors. researchgate.net

Pharmacophore models are also used in virtual screening campaigns to identify novel chemical scaffolds. nih.gov For instance, a pharmacophore model (DHHRR) was used to discover diverse chemical scaffolds exhibiting anti-Plasmodium activities and serving as new PfHsp90 inhibitors. nih.gov The development and validation of these models are crucial for their successful application in drug discovery. nih.gov

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating the geometric and electronic properties of molecules, providing insights that can complement experimental data.

DFT calculations have been used to study the geometry and electrostatic properties of indazole and its derivatives. For example, a study on 3-methyl-4,5,6,7-tetrafluoro-1H-indazole employed DFT at the B3LYP/6-311+G(2d,p) level to calculate atomic shielding tensors, which aided in the assignment of NMR spectral peaks. rsc.org The optimized structure of the parent indazole was computed at the MP2(fc)/6-311G** level, which was presumed to be more accurate than the structure derived from microwave measurements. rsc.org Natural bond order (NBO) calculations were also performed to rationalize differences in the dipole moments of the parent indazole and its fluorinated derivative. rsc.org

DFT has also been used in conjunction with molecular docking and synthesis to study novel indazole derivatives, providing a deeper understanding of their chemical reactivity and properties. ajchem-a.comnih.gov

In silico Prediction of Absorption, Distribution, Metabolism for Research Compound Prioritization

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. In silico ADME predictions help to identify compounds with favorable pharmacokinetic profiles and reduce the risk of late-stage attrition. nih.gov

Various computational approaches are used for ADME prediction, including QSAR, similarity searches, 3D-QSAR, ligand-protein docking, and pharmacophore modeling. nih.gov For 1,3,4-oxadiazole derivatives, in silico ADMET analysis was used to assess their pharmacokinetic properties and potential toxicity, aiding in the prioritization of lead compounds with favorable profiles. asianpubs.org

In a study of a 3CLpro non-peptidic inhibitor, the SwissADME online tool was used to estimate physical and chemical properties, logP, solubility, and other ADME parameters. researchgate.net The results indicated that the molecule may be orally absorbable but unable to cross the blood-brain barrier. researchgate.net Such predictions are invaluable for prioritizing research compounds and guiding further development efforts. nih.govresearchgate.net

Analytical and Characterization Methodologies in Research on 3 Isopropylsulfonyl 1h Indazole

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are fundamental to the structural elucidation of newly synthesized compounds like 3-(isopropylsulfonyl)-1H-indazole. Each technique provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., COSY, HSQC, HMBC) are employed to map the connectivity of atoms. researchgate.net

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons on the indazole ring, the N-H proton, and the protons of the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups). researchgate.netresearchgate.netmdpi.com The chemical shift of the indolic NH proton is highly dependent on the solvent used. ipb.pt

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show signals for the carbons of the bicyclic indazole core and the carbons of the isopropylsulfonyl substituent. amazonaws.comnih.gov

Multinuclear NMR: In some research contexts, ¹⁵N NMR can be used to further probe the electronic structure of the nitrogen-containing indazole ring. ipb.ptnih.gov

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
Indazole N-H10.0 - 13.0-Singlet (broad)
Indazole Aromatic C-H7.0 - 8.5110 - 142Multiplets
Isopropyl CH3.2 - 3.850 - 55Septet
Isopropyl CH₃1.2 - 1.515 - 20Doublet

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula. researchgate.netscielo.br

Ionization Techniques: Soft ionization techniques like Electrospray Ionization (ESI) are commonly used to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation. nih.govnih.gov

Fragmentation Analysis: In tandem MS (MS/MS) experiments, the molecular ion is fragmented, and the resulting product ions provide evidence for the compound's structure. scielo.brnih.gov For this compound, characteristic fragments would likely arise from the cleavage of the C-S bond and the loss of the isopropyl group.

Interactive Table 2: Predicted Mass Spectrometry Data for this compound

Ion Description Predicted m/z
[C₁₀H₁₂N₂O₂S + H]⁺Protonated Molecular Ion225.07
[C₁₀H₁₂N₂O₂S - C₃H₇]⁺Loss of isopropyl group182.02
[C₇H₅N₂]⁺Indazole fragment117.05

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would confirm the presence of the key structural components. beilstein-journals.orgresearchgate.net

N-H Stretch: A characteristic broad absorption band for the N-H bond in the indazole ring is expected in the range of 3100-3300 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group appear just below 3000 cm⁻¹.

S=O Stretches: The sulfonyl group is readily identified by two strong, characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found in the regions of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic benzene (B151609) portion of the indazole ring.

Interactive Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Indazole N-HStretch3100 - 3300Medium, Broad
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 2970Medium
Aromatic C=CStretch1450 - 1600Medium to Weak
Sulfonyl S=OAsymmetric Stretch1300 - 1350Strong
Sulfonyl S=OSymmetric Stretch1140 - 1160Strong

Chromatographic Techniques for Purity and Isolation in Research Syntheses

Chromatographic methods are indispensable for monitoring reaction progress, isolating the target compound from reaction mixtures, and assessing its final purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. A suitable solvent system (e.g., pentane/EtOAc) allows for the separation of components based on polarity. amazonaws.com

Column Chromatography: Following a synthesis, column chromatography is the standard technique for purifying the crude product. Using a stationary phase like silica gel and a gradient of eluents, this compound can be separated from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound. researchgate.net A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. nih.gov The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Chiral stationary phases can also be employed to separate enantiomers if a stereocenter is present in the molecule or a derivative. mdpi.com

Interactive Table 4: Typical Chromatographic Conditions for Analysis of Indazole Derivatives

Technique Stationary Phase Typical Mobile Phase Purpose
TLCSilica Gel 60 F₂₅₄Hexane/Ethyl AcetateReaction Monitoring
Column ChromatographySilica GelHexane/Ethyl Acetate gradientPurification/Isolation
Reversed-Phase HPLCC18Acetonitrile/WaterPurity Assessment

Advanced Crystallographic Analysis for Solid-State Structures and Co-Crystal Complexes (e.g., with target proteins)

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles. nih.gov For this compound, a successful crystallographic analysis would unambiguously confirm its constitution and reveal its conformational preferences. Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding involving the indazole N-H group and the sulfonyl oxygen atoms, which dictate the crystal packing arrangement. nih.gov

Co-crystal Analysis

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a significant area of research in pharmaceutical science. nih.govgoogle.com By co-crystallizing this compound with a specific biological target, such as an enzyme, X-ray diffraction can be used to visualize the precise binding mode. This provides invaluable insight into the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's active site, which is crucial for structure-based drug design.

Interactive Table 5: Key Parameters Determined by X-ray Crystallography

Parameter Information Provided
Unit Cell DimensionsThe size and shape of the repeating unit in the crystal.
Space GroupThe symmetry elements present in the crystal structure.
Atomic CoordinatesThe precise position of each atom in the unit cell.
Bond Lengths & AnglesThe geometry of the molecule.
Intermolecular InteractionsDetails of hydrogen bonding and other non-covalent forces.

Future Directions and Research Perspectives for 3 Isopropylsulfonyl 1h Indazole Derivatives

Exploration of Novel Biological Targets and Therapeutic Areas (preclinical focus)

The indazole core is a well-established pharmacophore in medicinal chemistry, known for its role in inhibiting various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.gov A significant body of research has focused on indazole derivatives as inhibitors of targets like Fibroblast Growth Factor Receptors (FGFR), Pim kinases, and the PI3K/AKT/mTOR pathway. nih.govnih.govnih.gov Building on this foundation, future preclinical research on 3-(isopropylsulfonyl)-1H-indazole derivatives is anticipated to expand into novel biological targets and therapeutic areas.

The exploration of novel kinase targets beyond the well-trodden path is a primary avenue for future research. This includes investigating the potential of this compound derivatives to inhibit lesser-known kinases implicated in cancer progression and resistance to existing therapies. Furthermore, the therapeutic potential of these compounds is not limited to oncology. Preclinical studies could delve into their efficacy in other disease contexts where kinase signaling plays a pivotal role, such as inflammatory disorders, neurodegenerative diseases, and viral infections.

A key strategy in this exploration will be the systematic screening of this compound derivatives against diverse panels of kinases and other enzyme families. This approach, combined with structure-activity relationship (SAR) studies, will be instrumental in identifying novel, potent, and selective inhibitors. The insights gained from these preclinical investigations will be crucial for defining new therapeutic applications for this versatile class of compounds.

Table 1: Investigated Biological Targets of Indazole Derivatives

Biological Target Therapeutic Area Key Findings
Fibroblast Growth Factor Receptors (FGFRs) Cancer Inhibition of FGFR1-3 has been demonstrated, with some derivatives showing IC50 values in the nanomolar range. nih.gov
Pim Kinases Cancer Derivatives have shown pan-Pim kinase inhibitory activity, although balancing potency and metabolic stability remains a challenge. nih.gov
PI3K/AKT/mTOR Pathway Cancer Certain 3-amino-1H-indazole derivatives have been shown to inhibit this pathway, leading to anti-tumor effects. nih.gov
Glycogen Synthase Kinase 3 (GSK-3) Multiple 1H-indazole-3-carboxamide derivatives have been identified as potential inhibitors of human GSK-3. nih.gov
p21-activated kinase 1 (PAK1) Cancer 1H-indazole-3-carboxamide derivatives have been developed as potent and selective PAK1 inhibitors with anti-metastatic properties. nih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1) Cancer Some 3-substituted 1H-indazoles have shown potent inhibitory activity against the IDO1 enzyme. nih.gov

Development of Advanced Synthetic Routes for Scalability and Diversification

The successful translation of promising preclinical candidates into clinical development hinges on the availability of robust and scalable synthetic methods. For this compound derivatives, future research will likely focus on developing advanced synthetic routes that are not only efficient and high-yielding but also amenable to large-scale production.

Traditional synthetic methods often face challenges such as long reaction times, the formation of byproducts, and low selectivity. researchgate.net To overcome these limitations, researchers are exploring innovative approaches. Transition-metal-catalyzed C-H activation and annulation strategies have emerged as powerful tools for the construction of functionalized indazole derivatives. researchgate.net These methods offer improved atom economy and allow for the direct introduction of various functional groups, facilitating the rapid generation of diverse compound libraries.

Furthermore, the use of non-conventional energy sources, such as light-mediated techniques, is gaining traction. researchgate.net Photochemical methods can proceed via radical mechanisms, often leading to higher regioselectivity and reduced byproduct formation. researchgate.net The development of such green and sustainable synthetic methodologies will be crucial for the environmentally friendly and cost-effective production of this compound derivatives.

A key objective will be the design of convergent synthetic strategies that allow for the late-stage diversification of the indazole scaffold. This approach enables the rapid synthesis of a wide range of analogs for structure-activity relationship studies, which is essential for optimizing potency, selectivity, and pharmacokinetic properties.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. nih.govnih.gov For this compound derivatives, these computational tools offer immense potential to accelerate the design and optimization process.

Machine learning models can also be trained to predict the physicochemical and pharmacokinetic properties of virtual compounds, such as solubility, permeability, and metabolic stability. mdpi.comschrodinger.com This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of compounds with the most promising drug-like profiles. By identifying potential liabilities early in the design phase, AI and ML can help to reduce the attrition rate of drug candidates in later stages of development.

Furthermore, AI can enhance the analysis of complex biological data generated from high-throughput screening and multi-omics studies. By identifying subtle patterns and correlations that may be missed by human researchers, AI can provide valuable insights into the mechanism of action of this compound derivatives and help to identify predictive biomarkers for their efficacy.

Translational Research Implications Based on in vitro and in vivo Animal Study Findings

The ultimate goal of preclinical research is to generate a robust data package that supports the translation of a drug candidate into clinical trials. For this compound derivatives, future research will need to focus on bridging the gap between early-stage discovery and clinical development.

Comprehensive in vitro studies will be essential to fully characterize the biological activity of these compounds. This includes determining their potency and selectivity against their intended target, as well as assessing their off-target effects through broad panel screening. nih.gov Investigating their effects on cell proliferation, apoptosis, and other cellular processes in relevant cancer cell lines will provide crucial information about their mechanism of action. nih.govresearchgate.net

In vivo animal studies will be critical for evaluating the efficacy and pharmacokinetic properties of lead compounds in a more complex biological system. These studies will aim to establish a clear relationship between dose, exposure, and pharmacological response. Key endpoints will include tumor growth inhibition in xenograft or patient-derived xenograft (PDX) models, as well as the assessment of target engagement in tumor tissue. nih.gov

The findings from these in vitro and in vivo studies will have significant translational implications. A thorough understanding of a compound's pharmacological profile will inform the design of early-phase clinical trials, including the selection of the starting dose and the identification of patient populations most likely to benefit from the treatment. Furthermore, the identification of predictive biomarkers from preclinical models can facilitate the development of companion diagnostics to guide patient selection in the clinic.

Table 2: Preclinical Data and Translational Implications

Data Type Key Metrics Translational Implication
In vitro Potency IC50/EC50 values Guides dose selection for in vivo studies and predicts therapeutic concentration.
In vitro Selectivity Kinase panel screening Predicts potential for off-target effects and informs safety assessment.
Cellular Activity Anti-proliferative effects, apoptosis induction Confirms mechanism of action and provides rationale for specific cancer indications. researchgate.net
In vivo Efficacy Tumor growth inhibition in animal models Provides proof-of-concept for anti-cancer activity and supports clinical development.
Pharmacokinetics Absorption, distribution, metabolism, excretion (ADME) Determines the dosing regimen and predicts human pharmacokinetics. nih.gov
Biomarkers Target engagement, pathway modulation Enables patient selection and monitoring of treatment response in clinical trials.

Q & A

Q. What are the common synthetic routes for 3-(isopropylsulfonyl)-1H-indazole, and what are the critical parameters influencing yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonylation of 1H-indazole derivatives using isopropylsulfonyl chloride under basic conditions (e.g., NaH or Et₃N). Key parameters include:
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance regioselectivity in aryl coupling steps .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve reaction efficiency, while temperature control (80–120°C) minimizes side reactions .
  • Purification : Reverse-phase HPLC or recrystallization (using ethanol/water mixtures) ensures ≥95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirm regiochemistry and detect tautomeric forms. For example, CDCl₃ resolves splitting patterns of aromatic protons (δ 7.2–8.5 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 253.08) and isotopic patterns .
  • UV-Vis : λmax ~301 nm (in acetonitrile) indicates conjugation between indazole and sulfonyl groups .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity in large-scale synthesis of this compound?

  • Methodological Answer :
  • Catalyst screening : Compare Pd(OAc)₂ vs. PdCl₂ for cross-coupling efficiency (Table 1).

  • Workflow refinement : Use flow chemistry to enhance scalability and reduce byproducts .

  • In-line monitoring : Implement LC-MS to track intermediates and adjust conditions in real time .

    Table 1. Catalyst Impact on Arylation Yield

    CatalystSolventTemp (°C)Yield (%)Purity (%)
    Pd(OAc)₂DMF1007898
    PdCl₂DMSO1206592
    Data from

Q. How to resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer :
  • Metabolic stability assays : Test hepatic microsomal degradation to identify unstable intermediates .
  • Pharmacokinetic (PK) profiling : Measure bioavailability (%F) and plasma half-life (t½) to correlate in vitro IC50 with in vivo efficacy .
  • Formulation adjustments : Use PEGylation or liposomal encapsulation to improve solubility and tissue penetration .

Q. What structural modifications enhance the compound’s binding affinity to kinase targets (e.g., JNK or CDK)?

  • Methodological Answer :
  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂ at C5) improve binding to ATP pockets (Table 2) .

  • Scaffold hopping : Replace isopropylsulfonyl with piperazinyl or morpholinyl groups to modulate selectivity .

    Table 2. Structure-Activity Relationship (SAR) for Kinase Inhibition

    Substituent PositionGroupIC50 (nM)Target
    C3Isopropylsulfonyl12.3JNK1
    C5-NO₂8.7CDK2
    N1Benzyl45.2PKA
    Data from

Q. How to address conflicting NMR spectral data due to tautomerism or solvent effects?

  • Methodological Answer :
  • Variable-temperature NMR : Identify tautomeric equilibria (e.g., 1H-indazole ↔ 2H-indazole) by analyzing peak splitting at −40°C to 100°C .
  • Deuterated solvent screening : Compare spectra in DMSO-d6 vs. CDCl₃ to isolate solvent-induced shifts .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures .

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